Product packaging for 1,2-Dimethylanthracene(Cat. No.:CAS No. 53666-94-7)

1,2-Dimethylanthracene

Cat. No.: B11751595
CAS No.: 53666-94-7
M. Wt: 206.28 g/mol
InChI Key: PLPFBVXTEJUIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Polycyclic Aromatic Hydrocarbons (PAHs) in Advanced Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.gov They are formed from the incomplete combustion of carbon-containing materials such as coal, oil, gas, and wood. cdnsciencepub.comuchile.cl This formation process makes them ubiquitous in the environment. mdpi.com In the realm of advanced chemical research, PAHs are significant for several reasons. Their extended π-electron systems give rise to unique electronic and photophysical properties, making them key components in the development of new materials. nih.gov The reactivity of the aromatic rings, including their susceptibility to oxidation, reduction, and cycloaddition reactions, makes them versatile substrates in synthetic chemistry. mdpi.com Furthermore, the study of their structure-property relationships provides fundamental insights into aromaticity and molecular interactions.

Significance of Alkyl-Substituted Anthracenes in Organic Chemistry and Materials Science

Anthracene (B1667546) is a simple, three-ring PAH that serves as a foundational structure for a vast array of derivatives. The introduction of alkyl groups, such as methyl groups, onto the anthracene core significantly modifies its chemical and physical properties. This process, known as alkylation, is a critical strategy in both organic chemistry and materials science.

In organic chemistry, alkyl substituents can influence the regioselectivity and stereoselectivity of reactions. For example, the position of alkyl groups can direct further functionalization of the aromatic rings. chemicalbook.com In materials science, alkyl substitution is a powerful tool for tuning the performance of organic electronic devices. Attaching alkyl chains can improve the solubility of the anthracene core, which is crucial for solution-based processing of materials for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The length and branching of these alkyl chains can also influence the solid-state packing of the molecules, which in turn affects charge transport properties and device performance. rsc.orgresearchgate.net The steric hindrance introduced by alkyl groups at specific positions, such as the 9 and 10 positions, can prevent aggregation in the solid state, leading to higher fluorescence quantum yields, a desirable property for emissive materials. hmdb.ca

Scope of Academic Inquiry into Dimethylanthracene Isomers, with Emphasis on 1,2-Dimethylanthracene

The academic inquiry into dimethylanthracene (DMA) isomers is a rich field that explores how the placement of two methyl groups on the anthracene framework dictates the molecule's behavior. There are numerous possible isomers, and their properties can vary significantly. Much of the research has focused on 9,10-dimethylanthracene (B165754) due to its high symmetry and interesting photophysical properties, including its use in Diels-Alder reactions and as an annihilator in triplet-triplet annihilation upconversion systems. beilstein-journals.orgrsc.org

However, other isomers like this compound present their own unique characteristics. The asymmetric placement of the methyl groups in this compound, as opposed to the symmetric 9,10-isomer, introduces different steric and electronic effects. cdnsciencepub.com These differences can influence molecular packing, reactivity, and interactions with other molecules. Theoretical studies have investigated the properties of a wide range of DMA isomers, including 1,2-DMA, to understand their relative stabilities and conformational flexibility. kpfu.ru Research on less common isomers like this compound contributes to a more complete understanding of structure-property relationships across the entire class of PAHs and helps to identify candidates for specialized applications where asymmetry or specific steric profiles are advantageous.

Compound Data

Physicochemical Properties of this compound

PropertyValue/Description
Molecular Formula C₁₆H₁₄
Molecular Weight 206.28 g/mol
Appearance Yellow crystalline solid
Melting Point 122-123°C
Solubility Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and benzene (B151609).
Fluorescence Exhibits fluorescence under ultraviolet (UV) light.

This table contains data sourced from Ontosight. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B11751595 1,2-Dimethylanthracene CAS No. 53666-94-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53666-94-7

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1,2-dimethylanthracene

InChI

InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3

InChI Key

PLPFBVXTEJUIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C

Origin of Product

United States

Synthetic Strategies and Advanced Organic Transformations of Dimethylanthracenes

Regioselective Synthesis of Dimethylanthracene Isomers

The precise placement of methyl groups on the anthracene (B1667546) core is a fundamental challenge in synthetic organic chemistry, leading to the development of various regioselective strategies to access specific dimethylanthracene isomers. These methods are crucial for structure-activity relationship studies and for the tailored design of materials with specific photophysical or electronic properties.

Synthetic Approaches to 9,10-Dimethylanthracene (B165754) with Optimized Purity and Yield

9,10-Dimethylanthracene is a widely studied isomer due to its high fluorescence quantum yield and its utility as a singlet oxygen trap. Methods to synthesize this compound with high purity and yield are of significant interest.

One established method involves the reaction of anthraquinone (B42736) with methylmagnesium iodide to form 9,10-dimethyl-9,10-dihydroxyanthracene. This intermediate is then dehydroxylated using a reducing agent such as zinc powder in the presence of acetic acid and thiourea (B124793) to yield 9,10-dimethylanthracene. echemi.com

A more recent approach focuses on improving efficiency and minimizing byproducts. A patented method describes the synthesis of 9,10-dimethylanthracene starting from o-xylene (B151617). google.com This process involves the oxidation of o-xylene to phthalic acid using a manganese acetate (B1210297) catalyst and a paraldehyde (B1678423) accelerant. In a separate pathway, o-xylene is brominated and then reacted with magnesium. The resulting Grignard reagent is then combined with the previously synthesized phthalic acid in the presence of acetic acid and concentrated sulfuric acid to produce 9,10-dimethylanthracene. This method boasts a high yield of over 94.5% and high purity. google.com

Starting MaterialKey ReagentsReported YieldReference
AnthraquinoneMethylmagnesium iodide, Zinc powder, Acetic acid, ThioureaNot specified echemi.com
o-XyleneManganese acetate, Paraldehyde, Acetic acid, Liquid bromine, Iron powder, Magnesium powder>94.5% google.com

Methodologies for the Preparation of 2,7-Dimethylanthracene (B1617633) via Selective Precursors

The synthesis of asymmetrically substituted anthracenes like 2,7-dimethylanthracene requires careful regiocontrol. A potentially general route utilizes a selectively substituted o-bromobenzaldehyde derivative as a key precursor. publish.csiro.au This strategy was successfully employed to prepare 2,7-dimethylanthracene, where the final structure was confirmed by nuclear Overhauser effect (n.O.e.) experiments to assign the protons at the 9 and 10 positions. publish.csiro.au This approach offers an advantage over methods that rely on the cyclodehydration of o-benzoylbenzoic acids or o-methylbenzophenones, which can often lead to undesirable side products. publish.csiro.au

Another innovative approach involves a two-step process starting from isoprene (B109036) and 1,4-benzoquinone. google.com The first step is a Diels-Alder reaction to form a dimethyldecahydroanthracenedione intermediate. This is followed by a dehydrogenation and deoxygenation reaction over a metal catalyst to yield 2,6-dimethylanthracene, a closely related isomer, highlighting a novel route from biomass-derived starting materials. google.com The reaction conditions for the initial Diels-Alder step are crucial for achieving good yields.

Temperature (°C)Reaction Time (hours)Isoprene/1,4-benzoquinone Molar RatioYield of IntermediateReference
80-13010-30>2.5Good google.com
80-17020-60Not specified50-95% google.com

The subsequent dehydrogenation and deoxygenation step to form the final aromatic product is also temperature-dependent, with yields ranging from 50-97% at temperatures between 260-400 °C. google.com

Synthesis of Substituted Dimethylanthracene Derivatives, including Methoxylated Analogues

The synthesis of dimethylanthracene derivatives with additional functional groups, such as methoxy (B1213986) groups, expands the chemical space and allows for the fine-tuning of their properties. For instance, 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate) has been synthesized as a precursor for anthracenetetrathiol derivatives, which are of interest for applications in molecular electronics. researchgate.net The synthesis starts from the readily available 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene. researchgate.net

The synthesis of methoxylated zinc(II) phthalocyanine (B1677752) derivatives often utilizes 9,10-dimethylanthracene as a tool to determine the quantum yield of singlet oxygen generation. nih.gov While not a synthesis of a dimethylanthracene derivative itself, this application underscores the importance of having access to a range of substituted anthracenes for mechanistic studies.

Mechanistic Organic Transformations Involving Dimethylanthracenes

Dimethylanthracenes, particularly the 9,10-isomer, are excellent substrates for studying various mechanistic organic transformations due to their well-defined reactivity and spectroscopic properties.

Photo-oxidation Reactions and Singlet Oxygen Generation Pathways

The photo-oxidation of 9,10-dimethylanthracene (DMA) is a classic example of a reaction involving singlet oxygen. When a photosensitizer absorbs light, it can transfer its energy to ground-state molecular oxygen (a triplet), generating the highly reactive singlet oxygen. This singlet oxygen then reacts with DMA in a [4+2] cycloaddition reaction to form the corresponding endoperoxide, 9,10-endoperoxyanthracene. rsc.orgrsc.org

Kinetic studies of the photosensitized oxidation of DMA provide valuable insights into the reaction mechanism. The rate of formation of the endoperoxide is dependent on several factors, including the initial concentration of DMA, the light intensity, and the concentration of the photosensitizer. rsc.org

In one study, the photosensitized oxidation of DMA in acetonitrile (B52724) was investigated using a safranin O/silica composite as a heterogeneous photosensitizer. rsc.org The reaction was found to follow pseudo-first-order kinetics. A linear relationship was observed between the inverse of the initial reaction rate and the inverse of the initial DMA concentration, which is consistent with a model where singlet oxygen is generated and then reacts with DMA in the solution. rsc.org The study suggested a three-step mechanism:

Photosensitized production of singlet oxygen near the surface of the composite. rsc.org

Diffusion of singlet oxygen from the composite surface into the solvent. rsc.org

Homogeneous reaction between singlet oxygen and DMA in the solvent. rsc.org

The rate of DMA conversion was faster at lower initial concentrations. rsc.org For instance, at initial DMA concentrations between 2.4 x 10⁻⁵ and 23 x 10⁻⁵ mol/L, the conversion was nearly complete within 120 minutes. rsc.org

The quantum yield of singlet oxygen generation (ΦΔ) can be determined by monitoring the photosensitized oxidation of DMA. A comparative study using various porphyrin-based photosensitizers in liposomes employed DMA as a fluorescent probe. nih.gov The photosensitization of DMA was followed in real-time by monitoring the decrease in its fluorescence at 457 nm. nih.gov The study found that the quantum yields varied significantly depending on the photosensitizer used.

PhotosensitizerQuantum Yield (ΦΔ)Reference
Hematoporphyrin derivative (HpD)0.215 nih.gov
Photofrin II (PF-II)0.191 nih.gov
Zn(2+)-tetrabenzoporphyrin (ZnTBP)0.023 nih.gov
Mg(2+)-tetrabenzoporphyrin (MgTBP)0.019 nih.gov
Zn(2+)-phthalocyanine tetrahydroxyl [ZnPC(OH)4]0.005 nih.gov

The reaction rate was also influenced by the absorbance of the sensitizer (B1316253) at the irradiation wavelength, with ZnTBP showing the fastest reaction time constant. nih.gov These kinetic and mechanistic studies are crucial for optimizing conditions for various applications, from organic synthesis to photodynamic therapy.

Role of Photosensitizers in Dimethylanthracene Oxidation Processes

The oxidation of dimethylanthracenes can be efficiently achieved through photosensitized processes, which utilize a photosensitizer (PS) to absorb light energy and mediate the reaction. This method is central to applications ranging from synthetic chemistry to photodynamic therapy. rsc.orgmdpi.com The process is initiated by the excitation of a photosensitizer from its ground singlet state (S₀) to an excited singlet state (S₁) upon light absorption. acs.org Subsequently, the photosensitizer undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). acs.org

This triplet-state photosensitizer then transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate the highly reactive singlet oxygen (¹O₂). mdpi.comacs.org Singlet oxygen is a powerful oxidizing agent that can then react with the dimethylanthracene molecule. mdpi.comnih.gov In the case of 9,10-dimethylanthracene (DMA), the reaction with singlet oxygen yields the corresponding 9,10-endoperoxide as the sole product. rsc.orgrsc.org This reaction is highly efficient and its rate can be influenced by the initial concentration of the dimethylanthracene, the intensity of the light, and the amount of photosensitizer used. rsc.orgrsc.org

Various molecules, such as porphyrins, safranin O, and BODIPY dyes, have been employed as photosensitizers for the oxidation of dimethylanthracene derivatives. rsc.orgnih.govresearchgate.net Studies using a safranin O/silica composite as a heterogeneous photosensitizer for the oxidation of 9,10-dimethylanthracene in acetonitrile found that the reaction proceeds similarly to homogeneous systems. rsc.orgrsc.org This suggests that the photosensitizer generates singlet oxygen which then diffuses into the solution to react with the DMA, rather than the reaction occurring on the surface of the composite. rsc.org

Assessment of Triplet State Formation Efficiency through Singlet Oxygen Quantum Yields

The efficiency of a photosensitizer in generating singlet oxygen is quantified by the singlet oxygen quantum yield (ΦΔ). This value represents the ratio of the number of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer. kuleuven.be The formation of singlet oxygen is directly dependent on the photosensitizer's ability to form a triplet excited state, as this is the species that transfers energy to molecular oxygen. acs.orgrsc.orgacs.org Therefore, the singlet oxygen quantum yield serves as an indirect but reliable measure of the efficiency of triplet state formation. researchgate.netrsc.org

The determination of ΦΔ is commonly performed using a chemical trapping method, where a singlet oxygen acceptor molecule's reaction is monitored. researchgate.netkuleuven.be Dimethylanthracene derivatives, particularly 9,10-dimethylanthracene (DMA) and 1,9-dimethylanthracene, are frequently used as fluorescent probes or chemical traps for this purpose. nih.govresearchgate.netchemrxiv.org The reaction between singlet oxygen and DMA leads to the formation of an endoperoxide, causing a decrease in the characteristic UV absorption or fluorescence of the DMA, which can be monitored over time to calculate the quantum yield. nih.govkuleuven.bechemrxiv.org

The efficiency of this process is highly dependent on the molecular structure of the photosensitizer and the solvent used. rsc.org For instance, studies on donor-acceptor BODIPY dyads have shown that the formation of a triplet state via spin-orbit charge transfer intersystem crossing (SOCT-ISC) is highly efficient, leading to high singlet oxygen quantum yields. researchgate.net A comparative study of various porphyrin-based photosensitizers in liposomes using DMA as a probe revealed a wide range of ΦΔ values, highlighting how different molecular structures influence triplet state formation and subsequent energy transfer to oxygen. nih.gov

Table 1: Singlet Oxygen Quantum Yields (ΦΔ) for Various Photosensitizers Using 9,10-Dimethylanthracene (DMA) as a Probe

PhotosensitizerSolvent/MediumΦΔ (Quantum Yield)Reference
Hematoporphyrin derivative (HpD)Egg Phosphatidylcholine Liposomes0.215 nih.gov
Photofrin II (PF-II)Egg Phosphatidylcholine Liposomes0.191 nih.gov
Pd[Me-AHP]9:1 Ethanol:Tetrahydrofuran0.84 chemrxiv.org
Pt[Me-AHP]9:1 Ethanol:Tetrahydrofuran0.11 chemrxiv.org
Methylene BlueEthanol0.45 nih.gov
ZnTBPEgg Phosphatidylcholine Liposomes0.023 nih.gov
MgTBPEgg Phosphatidylcholine Liposomes0.019 nih.gov
ZnPC(OH)4Egg Phosphatidylcholine Liposomes0.005 nih.gov

Diels-Alder Cycloaddition Reactions of Dimethylanthracene Derivatives

The Diels-Alder reaction is a powerful and fundamental pericyclic reaction in organic chemistry that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne). wikipedia.org Anthracene and its derivatives serve as the diene component in these [4+2] cycloaddition reactions. wikipedia.orgresearchgate.net

Adduct Formation and Investigations of Regioselectivity

For anthracene and its derivatives, the Diels-Alder reaction typically occurs with high regioselectivity at the 9 and 10 positions of the central ring. researchgate.netjocse.org This preference is driven by thermodynamic and kinetic factors. The addition at the central ring results in a cycloadduct where the aromaticity of two terminal benzene (B151609) rings is preserved, which is energetically more favorable than the product from addition at a terminal ring (e.g., positions 1 and 4), which would leave a less stable naphthalene (B1677914) system. researchgate.netnih.gov Kinetically, the highest occupied molecular orbital (HOMO) of anthracene has the largest orbital coefficients at the 9 and 10 positions, favoring interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile at these sites. researchgate.netnih.gov

Numerous studies on 9,10-dimethylanthracene confirm this regioselectivity. Its reaction with dienophiles such as maleic anhydride (B1165640), N-methylmaleimide, and tetracyanoethylene (B109619) consistently yields the corresponding 9,10-cycloadduct. researchgate.netresearchgate.netacs.orgbeilstein-journals.org The reaction between 9,10-dimethylanthracene and tetracyanoethylene is understood to proceed through the formation of a complex between the reactants prior to cycloaddition. acs.org The Diels-Alder reaction of 9,10-dimethylanthracene with C₆₀ fullerene is reversible at room temperature and also forms mono- and bis-adducts at the 9,10-positions. mdpi.com

Supramolecular Control over Cycloaddition Regioselectivity

While the 9,10-regioselectivity is the conventional outcome, it can be altered through supramolecular control. Research has demonstrated that by using a macrocyclic receptor containing two cofacial anthracene walls, the regioselectivity of the Diels-Alder reaction can be reversed. researchgate.netresearchgate.netrsc.org In a key study, the reaction of such a macrocycle with N-ethylmaleimide or maleic anhydride resulted in an unusual and exclusive 1,4-addition to one of the terminal rings of an anthracene unit. researchgate.netrsc.org

This atypical regioselectivity is attributed to the formation of a non-covalent, pre-reaction host-guest complex. researchgate.netresearchgate.net The dienophile is first included within the macrocyclic cavity, where intramolecular hydrogen bonding and steric constraints orient it for an attack on the 1,4-positions of the anthracene's interior face. researchgate.net This demonstrates that by confining the reaction within a defined supramolecular environment, the inherent reactivity of the anthracene core can be overridden to favor a thermodynamically and kinetically less favorable pathway. researchgate.netresearchgate.net In stark contrast, when the same macrocycle reacts with a smaller dienophile like singlet oxygen, the reaction reverts to the conventional 9,10-regioselectivity, highlighting the crucial role of the dienophile's size and its complementarity to the receptor's cavity in controlling the reaction's outcome. researchgate.netrsc.org

Pyrolysis and Thermal Rearrangement Mechanisms of Methylated Anthracenes

Pyrolysis involves the thermal decomposition of organic compounds at high temperatures in the absence of oxygen. The study of the pyrolysis of methylated anthracenes is significant for understanding the behavior of polycyclic aromatic hydrocarbons (PAHs) in high-temperature environments like combustion systems. nih.gov

Free-Radical Reaction Pathways and Product Distributions

The pyrolysis of methylated anthracenes proceeds through complex free-radical reaction mechanisms. umich.eduumich.eduresearchgate.net At temperatures between 350 and 450°C, neat pyrolysis of methylanthracene isomers follows three main parallel primary reaction pathways: umich.eduumich.edu

Demethylation: Loss of the methyl group to produce anthracene. umich.eduumich.edu

Methyl Addition: Recombination of methyl radicals with the aromatic structure to yield various dimethylanthracenes. umich.eduumich.edu

Hydrogenation: Addition of hydrogen to form partially saturated products like methyl-9,10-dihydroanthracenes. umich.eduumich.edu

The relative importance of these pathways varies depending on the specific methylanthracene isomer and the reaction conditions. umich.eduumich.edu The mechanism is initiated by the formation of free radicals, followed by propagation steps such as hydrogen abstraction from a methyl group to form resonance-stabilized benzylic radicals. researchgate.net These radicals can then undergo further reactions. For instance, the pyrolysis of 1-methylanthracene (B1217907) at 400–450°C leads to demethylation to anthracene, which is then followed by the recombination with methyl radicals to form 2-methylanthracene (B165393) and other dimethylanthracenes.

A study on the pyrolysis of 2-methylanthracene identified anthracene and dimethylanthracenes as primary products. umich.edu The distribution of these products is temperature-dependent. At higher temperatures, the formation of unsubstituted PAHs like anthracene tends to increase. unit.no

Table 2: Product Yields from the Pyrolysis of 2-Methylanthracene at 400°C

ProductYield (%) at 15 minYield (%) at 30 minYield (%) at 60 minYield (%) at 120 minYield (%) at 180 minYield (%) at 300 min
Anthracene9.01835333942
9,10-Dihydroanthracene2.65.12.22.32.21.1
Dimethylanthracene1.62.53.53.94.95.3
2-Methyl-9,10-dihydroanthracene1.12.22.62.72.52.0
Data sourced from a study on the pyrolysis of methylanthracene isomers, which provides yields for major product classes. umich.edu
Elucidation of Hydrogen Transfer and Demethylation Processes

The pyrolysis of methylanthracenes, including isomers like 1-methylanthracene and 2-methylanthracene, proceeds through several primary reaction pathways. umich.edu One key process is demethylation, which leads to the formation of anthracene. umich.edu Another significant pathway involves methyl addition, resulting in the creation of dimethylanthracenes. umich.edu A third pathway is hydrogenation, which produces methyl-9,10-dihydroanthracenes. umich.edu

The relative importance of these pathways varies depending on the specific methylanthracene isomer. umich.edu The underlying mechanisms for these transformations are based on hydrogen-transfer processes and free-radical chemistry of polycyclic alkylarenes. umich.edu Initiation of these reactions can occur via the reverse of radical disproportionation, where a benzylic hydrogen is transferred from one methylanthracene molecule to a peripheral aromatic carbon on another. umich.edu This transfer can produce either a nonipso or an ipso methylhydroanthryl radical, which then participate in subsequent reaction steps. umich.edu

For instance, the pyrolysis of 1-methylanthracene can initially undergo demethylation to form anthracene, which can then be followed by methyl addition at the 9-position to yield 9-methylanthracene. umich.edu Further methyl addition can account for the formation of various dimethylanthracene isomers as nonprimary products. umich.edu

The rate of demethylation at 400°C for various methylarenes, including methylanthracenes, has been correlated with Dewar reactivity numbers, which quantify the localization energy. umich.edu This correlation provides a predictive tool for modeling the conversion of complex hydrocarbon resources. umich.edu

In the context of N,N-dimethylanilines, N-demethylation can be induced by radicals like the phthalimide (B116566) N-oxyl radical (PINO). nih.gov This reaction is highly sensitive to the electronic properties of substituents on the aniline (B41778) ring. nih.gov The mechanism is proposed to be a two-step process involving a reversible electron transfer from the aniline to PINO, forming an anilinium radical cation, followed by a proton-transfer step to yield an alpha-amino carbon radical. nih.gov This alpha-amino carbon radical can then react further to yield the N-demethylated product. nih.gov

Photoinduced Electron Transfer and Charge Separation Dynamics in Dimethylanthracene Systems

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, where light energy is converted into chemical potential. nih.govuniversite-paris-saclay.fr In systems involving dimethylanthracene derivatives, PET often leads to the formation of a charge-separated state. acs.orgaip.org The dynamics of this process, including charge separation and subsequent recombination, are influenced by factors such as solvent polarity and the specific donor-acceptor pair. acs.orgacs.orgnih.gov

For example, in a donor-acceptor pair consisting of 9,10-dimethylanthracene (DMeA) as the electron donor and phthalonitrile (B49051) (PN) as the electron acceptor, photoexcitation of DMeA leads to electron transfer to PN. acs.orgaip.org This is experimentally observed by the decay of the DMeA excited state (S₁) absorption and the concurrent rise of the DMeA radical cation (DMeA•+) absorption bands. acs.org

The nature of the initial product of this photoinduced charge separation can be either a loose, solvent-separated ion pair (LIP) or a more tightly bound exciplex (an excited-state charge-transfer complex). acs.orgacs.orgnih.gov The prevalence of one pathway over the other is a subject of ongoing research and depends significantly on the solvent environment. acs.orgnih.gov

Formation and Dynamics of Ion Pairs in Electron Transfer Quenching

The quenching of an excited fluorophore, such as a dimethylanthracene derivative, by an electron acceptor or donor can proceed through the formation of either an exciplex or a radical ion pair. acs.org These two species can be difficult to distinguish spectroscopically, but time-resolved magnetic field effect (MFE) studies on the delayed exciplex luminescence can help elucidate the initial quenching products. acs.orgnih.gov

In the DMeA/PN system, transient absorption spectroscopy reveals the dynamics of the ion pairs produced after fluorescence quenching. aip.orgnih.gov In highly polar solvents like acetonitrile (ACN), dynamic quenching of the excited DMeA leads predominantly to the formation of loose ion pairs. acs.org In contrast, in less polar solvents, the formation of an exciplex is more significant. acs.orgaip.orgnih.gov

For the 9,10-dimethylanthracene/N,N-dimethylaniline (DMA) system, studies in solvent mixtures of varying permittivity have shown that both exciplexes and radical ion pairs can be formed during the initial quenching stage. acs.org As the solvent polarity increases, the relative importance of the distant electron transfer pathway to form loose ion pairs also increases. acs.org However, the exciplex formation pathway remains significant even in relatively polar media. acs.org

The table below summarizes the initial products of photoinduced charge separation for the 9,10-dimethylanthracene (DMeA)/phthalonitrile (PN) system in different solvents. acs.org

SolventPolarityInitial Product
Acetonitrile (ACN)HighLoose Ion Pairs
Butyronitrile (BuCN)HighLoose Ion Pairs
Tetrahydrofuran (THF)MediumExciplex
n-Propyl acetate (PrAc)MediumExciplex
n-Butyl acetate (BuAc)WeakExciplex
Diethyl ether (Et₂O)WeakExciplex
This table is based on data from reference acs.org.
Charge Recombination Pathways to Ground and Triplet Excited States

Following charge separation, the resulting radical ion pair can undergo charge recombination (CR) to return to the neutral ground state. aip.orgnih.gov This process can occur through different pathways, leading to either the singlet ground state or a triplet excited state of one of the reactants. aip.orgnih.gov

For the DMeA/PN system in both acetonitrile and tetrahydrofuran, charge recombination is observed to populate both the neutral ground state and the triplet excited state of DMeA. aip.orgnih.gov The formation of the triplet state from a singlet-born radical ion pair is explained by a singlet-triplet spin conversion within the radical ion pair before geminate charge recombination occurs. aip.org

The efficiency of the triplet recombination pathway can be significantly influenced by an external magnetic field. aip.orgnih.gov The application of a magnetic field has been shown to decrease the relative efficiency of the triplet recombination pathway. aip.orgnih.gov This magnetic field effect is a key indicator of the underlying spin dynamics of the radical ion pair. aip.orgnih.gov

Theoretical analysis using the differential encounter theory, which models the spin conversion as a coherent process driven by hyperfine interactions, can successfully reproduce the early time evolution of the ion pair and triplet state populations in acetonitrile. aip.orgnih.gov However, this model is less successful in tetrahydrofuran, where the formation of an exciplex complicates the dynamics. aip.orgnih.gov

The quantum yields for the formation of the charge-separated state (ΦCSS) and the triplet state (ΦT) can provide insight into the competition between different decay pathways. In related anthracene-phenol-pyridine triads, it has been observed that the majority of charge recombination occurs via a singlet pathway directly to the ground state, as indicated by ΦT values being significantly smaller than ΦCSS. acs.org

CompoundSolventΦCSSΦT
Triad 1Toluene~0.6~0.1
Triad 2Toluene~0.9~0.2
This table is based on data from reference acs.org.

Spectroscopic and Photophysical Investigations of Dimethylanthracene Derivatives

Excited State Dynamics and Relaxation Processes

The events that unfold immediately following the absorption of a photon by a molecule are critical in determining its subsequent photophysical and photochemical pathways. For 1,2-Dimethylanthracene, these initial moments involve rapid structural and electronic reorganizations that can be tracked using ultrafast spectroscopic techniques.

Upon photoexcitation, a molecule transitions to an electronically excited state without any initial change in its nuclear geometry, a principle known as the Franck-Condon principle. expchem3.comwikipedia.orglibretexts.org The initially populated state is referred to as the Franck-Condon (FC) excited state. This state is typically not at the potential energy minimum of the excited state surface and will rapidly relax to a more stable, lower-energy configuration known as the relaxed excited state. Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence, are instrumental in observing these fleeting events. kubarychgroup.orgrsc.orgberkeley.edu

For bianthryl systems, which serve as a structural analog for interacting anthracene (B1667546) moieties, the decay of the FC state has been observed to occur on a sub-picosecond timescale. nih.gov This rapid relaxation is driven by the molecule seeking a more energetically favorable geometry in the excited state. In the case of this compound, it is expected that the initially populated FC state would similarly undergo a rapid structural relaxation. This process would involve changes in bond lengths and angles within the anthracene core and between the anthracene and methyl groups, leading to the formation of a relaxed, locally excited (LE) state. The timescale for this relaxation is anticipated to be in the femtosecond to picosecond regime. While direct ultrafast spectroscopic data for this compound is not extensively available in the public domain, the behavior of related anthracene derivatives strongly suggests a similar ultrafast relaxation pathway.

The table below summarizes the typical timescales for excited state relaxation processes in aromatic hydrocarbons, providing a framework for understanding the expected dynamics of this compound.

ProcessTypical TimescaleSpectroscopic Probe
Franck-Condon State Decay100 fs - 1 psFemtosecond Transient Absorption, Time-Resolved Fluorescence
Vibrational Cooling1 ps - 10 psFemtosecond Stimulated Raman Spectroscopy, Transient Absorption
Solvent Relaxation1 ps - 100 psTime-Resolved Fluorescence Stokes Shift
Intersystem Crossing1 ns - 1 µsNanosecond Transient Absorption, Phosphorescence
Fluorescence1 ns - 100 nsTime-Resolved Fluorescence, Steady-State Fluorescence

This table presents generalized timescales for excited state processes in aromatic hydrocarbons and serves as an illustrative guide for the expected behavior of this compound.

The surrounding solvent environment can play a crucial role in dictating the excited-state dynamics of a molecule. rsc.orgrsc.org For molecules with a propensity for charge separation, the polarity of the solvent is a particularly important factor. In nonpolar solvents, the excited state of bianthryl derivatives typically undergoes structural relaxation to a slightly polar, distorted geometry. nih.govacs.org However, in polar solvents, a more dramatic phenomenon known as Symmetry Breaking Charge Separation (SBCS) can occur. nih.govresearchgate.netnccr-must.chrsc.orgnih.gov

SBCS is a process where, in a molecule that is formally symmetric, the excited-state electron density localizes on one part of the molecule, creating a separation of positive and negative charge. nih.govnccr-must.ch This process is heavily influenced by the ability of the polar solvent molecules to reorient and stabilize the resulting charge-separated state. In bianthryl systems, the dynamics of SBCS have been shown to be directly correlated with the solvent's orientational relaxation time. nih.gov

For this compound, while it is not a symmetric dimer like bianthryl, the principles of solvent-driven charge separation are still relevant. The presence of the two methyl groups introduces a slight asymmetry, and in polar solvents, it is conceivable that the excited state could evolve towards a charge-transfer character, where electron density is pushed or pulled by the methyl substituents. The extent of this charge separation and its dynamics would be highly dependent on the polarity of the solvent. In nonpolar solvents, the excited state would likely retain a more localized, exciton-like character. In contrast, polar solvents would be expected to stabilize a more charge-separated state, leading to a significant red-shift in the fluorescence spectrum and a change in the excited-state lifetime.

The following table outlines the expected influence of solvent polarity on the excited-state dynamics of this compound, based on observations from related systems.

Solvent PolarityExpected Excited State BehaviorConsequence
NonpolarRelaxation to a locally excited (LE) state with minimal charge transfer character.Emission from the LE state, shorter fluorescence lifetime.
PolarStabilization of a charge-transfer (CT) or symmetry-broken charge-separated (SBCS) state.Red-shifted emission from the CT/SBCS state, potentially longer fluorescence lifetime, and a larger Stokes shift.

This table provides a qualitative prediction of solvent effects on the excited-state behavior of this compound based on established principles.

Fluorescence Phenomena and Energy Transfer in Dimethylanthracene Systems

Fluorescence is a key deactivation pathway for the excited states of many aromatic molecules, providing valuable insights into their electronic structure and dynamics. In systems containing multiple anthracene moieties, intermolecular interactions can lead to the formation of excited-state complexes with unique fluorescent properties.

An excimer is an excited-state dimer that is formed from the association of an excited monomer with a ground-state monomer of the same species. rsc.orgmiami.eduresearchgate.netresearchgate.net An exciplex, on the other hand, is an excited-state complex formed between two different types of molecules, one in an excited state and the other in its ground state. Both excimers and exciplexes are characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence.

The formation of excimers is a diffusion-controlled process, and therefore, their emission intensity is highly dependent on the concentration of the fluorophore and the temperature of the solution. miami.eduresearchgate.netresearchgate.net At low concentrations, the probability of an excited molecule encountering a ground-state molecule within its excited-state lifetime is low, and thus, monomer emission dominates. As the concentration increases, the rate of excimer formation becomes more significant, leading to a decrease in the monomer emission intensity and a corresponding increase in the excimer emission intensity.

For this compound, it is expected that in concentrated solutions, a characteristic broad and red-shifted excimer emission would be observed. The intensity of this emission would increase with increasing concentration and would likely show a complex dependence on temperature, with an optimal temperature for maximum excimer emission.

The formation of exciplexes can be controlled and manipulated through the use of supramolecular chemistry. In particular, the introduction of mechanical bonds, such as in catenanes and rotaxanes, can preorganize two different chromophores in close proximity, thereby facilitating exciplex formation even at very low concentrations. nih.govacs.orgresearchgate.net

Recent studies on an anthracene-based homo nih.govcatenane, where two identical cyclophanes containing anthracene moieties are mechanically interlocked, have demonstrated the profound effect of the mechanical bond on exciplex fluorescence. nih.govacs.org In this system, the mechanical interlocking of the two rings forces the anthracene units into close proximity, leading to the observation of a distinct exciplex emission at concentrations as low as 10⁻⁸ M. nih.govacs.org This is in stark contrast to the corresponding free cyclophane, which only exhibits monomer-like emission at such low concentrations. The exciplex emission in the catenane is characterized by a significant red-shift and a longer fluorescence lifetime compared to the monomer. nih.govacs.org

These findings highlight the power of mechanical bonds to induce and control exciplex formation. While this specific research was not on this compound itself, it provides a clear proof-of-concept that by incorporating this compound units into mechanically interlocked structures, one could engineer systems with tailored exciplex fluorescence properties. The mechanical bond effectively overcomes the entropic penalty associated with bringing two molecules together, making exciplex formation an intramolecular process that is independent of concentration.

The table below summarizes the key photophysical parameters of the anthracene-based cyclophane and its corresponding catenane, illustrating the impact of the mechanical bond.

CompoundEmission Wavelength (nm) in MeCNQuantum Yield (ΦF) in MeCNFluorescence Lifetime (τs) in ns in MeCN
Free Cyclophane~5623.6%3
Catenane~6500.5%14

Data adapted from J. Am. Chem. Soc. 2020, 142, 18, 8253–8261. nih.govacs.org This data showcases the dramatic red-shift and increased lifetime characteristic of the mechanically-induced exciplex emission in the catenane.

Fluorescence Quenching Mechanisms: Dynamic Quenching and Förster Resonance Energy Transfer (FRET)

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance. This phenomenon can occur through various molecular interactions, broadly categorized as dynamic (collisional) and static quenching.

Dynamic Quenching

Dynamic, or collisional, quenching occurs when an excited-state fluorophore collides with another molecule in solution, the "quencher," resulting in the fluorophore returning to its ground state without the emission of a photon. This process is dependent on the diffusion of the fluorophore and quencher, and therefore, its efficiency is influenced by factors like temperature and the viscosity of the solvent.

The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the intensity in the presence of the quencher at concentration [Q], and Kₛᵥ is the Stern-Volmer quenching constant. A linear plot of I₀ / I versus [Q] is indicative of a single quenching mechanism, typically dynamic quenching. Positive deviations from linearity can suggest the simultaneous occurrence of both static and dynamic quenching mechanisms.

While specific studies on the fluorescence quenching of this compound are not extensively detailed in the surveyed literature, research on the closely related isomer 9,10-dimethylanthracene (B165754) (DMEA) provides valuable insights. A study on the fluorescence quenching of DMEA by molecular oxygen in liquid and supercritical carbon dioxide revealed that the quenching process is nearly diffusion-controlled. The quenching rate constant, kₒ, was found to decrease significantly with increasing pressure, which corresponds to an increase in solvent viscosity.

Table 1: Quenching Data for 9,10-Dimethylanthracene (DMEA) with Different Quenchers and Solvents

FluorophoreQuencherSolventTemperature (°C)Pressure (MPa)Fluorescence Lifetime (τ₀, ns)Apparent Activation Volume (cm³/mol)
DMEAO₂Liquid CO₂251016.7 ± 0.38 ± 1
DMEAO₂Supercritical CO₂358.515.5 ± 0.310 ± 3
DMEACBr₄Liquid CO₂251016.7 ± 0.342 ± 7
DMEACBr₄Supercritical CO₂358.515.5 ± 0.3400 ± 90

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer between two light-sensitive molecules, a donor chromophore and an acceptor chromophore. chemicalbook.com After the donor is excited by absorbing light, it can transfer its excitation energy to the acceptor without the emission of a photon. aatbio.comlambertinstruments.com This transfer quenches the donor's fluorescence and can lead to sensitized emission from the acceptor, provided the acceptor is also fluorescent. aatbio.com

The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of this distance. nih.gov This strong distance dependence makes FRET a powerful tool for measuring distances on the nanometer scale, often described as a "molecular ruler". nih.govnih.gov For FRET to occur, three primary conditions must be met:

The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers. aatbio.comlambertinstruments.com

The fluorescence emission spectrum of the donor must overlap with the absorption (excitation) spectrum of the acceptor. aatbio.comlambertinstruments.com

The transition dipole moments of the donor and acceptor must have a suitable relative orientation. lambertinstruments.com

While this compound, as a fluorescent aromatic hydrocarbon, has the potential to act as a donor in a FRET pair with an appropriate acceptor, specific studies detailing its use in FRET applications were not identified in the reviewed literature. An appropriate acceptor would need an absorption spectrum that overlaps with the emission spectrum of this compound.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure of a compound by probing its vibrational modes. tandfonline.comrjb.ro These two methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. northwestern.edu

A comprehensive study combining experimental and computational methods was performed on 2,3-dimethylanthracene (B1329340) (2,3-DMA), an isomer of this compound. tandfonline.com The FT-IR and FT-Raman spectra were recorded and the vibrational frequencies were calculated using Density Functional Theory (DFT). tandfonline.com The strong correlation between the experimental and scaled theoretical frequencies allows for precise assignment of the observed vibrational bands to specific molecular motions. tandfonline.com Given the structural similarity, the spectral features of 2,3-DMA serve as an excellent reference for understanding the vibrational characteristics of this compound. Key vibrational modes for dimethylanthracenes include C-H stretching, aromatic C=C stretching, in-plane and out-of-plane C-H bending, and vibrations of the methyl groups. tandfonline.com

Table 2: Selected Experimental and Calculated Vibrational Frequencies for 2,3-Dimethylanthracene tandfonline.com

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
FT-IRFT-Raman(Scaled)
305530573060Aromatic C-H stretching
292229202925Methyl C-H asymmetric stretching
163016321633Aromatic C=C stretching
145014481452Methyl C-H asymmetric bending
138513881386Aromatic ring vibration
120012011202Aromatic C-H in-plane bending
887889888Aromatic C-H out-of-plane bending
750752751Ring breathing mode
530533531Ring deformation

Data derived from a study on the 2,3-dimethylanthracene isomer, presented as a close structural analog. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. nih.govauremn.org.br By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. uobasrah.edu.iq This makes it an indispensable tool for conformational analysis, which is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. nih.govauremn.org.br

For aromatic compounds like this compound, ¹H NMR spectroscopy reveals the chemical shifts and coupling constants of the protons attached to the anthracene core and the methyl groups. The aromatic protons typically resonate in the downfield region (approx. 7.0-8.5 ppm), with their exact shifts and splitting patterns being highly sensitive to the substitution pattern and the electronic environment. The methyl protons would appear as singlets in the upfield region (approx. 2.5-3.0 ppm).

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. Aromatic carbons resonate between approximately 120 and 140 ppm, while the methyl carbons appear at a much higher field (approx. 15-25 ppm). The precise chemical shifts can help confirm the substitution pattern on the anthracene ring.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study through-space interactions between protons. nih.gov This is particularly useful for conformational analysis, as the intensity of a NOESY cross-peak is related to the distance between the interacting protons. For this compound, NOESY could reveal spatial proximity between one of the methyl groups and the proton at the adjacent position on the ring, helping to define its preferred conformation and study intermolecular interactions. While the principles of NMR are well-established for such analyses, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for this compound was not available in the surveyed literature. Studies on related dihydroanthracene derivatives have shown that ¹³C chemical shifts are consistent with molecular mechanics calculations, indicating a tendency towards planarity in the central ring. osti.gov

Photoelectron Spectroscopy for Electronic Structure Evolution in Anionic Clusters

Photoelectron spectroscopy is a technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. When applied to molecular anions (negative ions), the technique provides direct information about the electron affinity of the neutral molecule and the energy levels of the anion.

Studies on anionic clusters of anthracene and its alkyl derivatives, including the isomer 9,10-dimethylanthracene (DMA), have provided significant insights into the evolution of electronic structure from a single molecule to a molecular aggregate. In these experiments, cluster anions of the form (DMA)ₙ⁻ are generated and irradiated with a laser, and the energy of the detached electrons is measured. The vertical detachment energy (VDE) is the energy required to remove an electron from the anion without changing the geometry of the molecular framework.

For monomer anions (n=1) of various alkylated anthracenes, the electron affinities are quite similar, falling within a narrow range. For cluster anions, the behavior is more complex. Research has shown that for anthracene and some of its derivatives, two distinct types of cluster isomers can coexist. However, for derivatives with methyl groups at sterically hindered positions, such as 9,10-dimethylanthracene, only one type of isomer (Isomer I) is exclusively formed.

In these Isomer I clusters, the VDEs show a nearly linear dependence on n⁻¹/³, where n is the number of molecules in the cluster. This relationship is characteristic of a structure where the excess electron is localized on a single monomeric anion core, which becomes progressively solvated by neutral molecules as the cluster grows. The surrounding neutral molecules stabilize the anion core through polarization, causing the VDE to increase with cluster size.

Table 3: Key Findings from Photoelectron Spectroscopy of Alkyl-Anthracene Anionic Clusters

SystemObservationInterpretation
Monomer Anions (e.g., DMA⁻)Electron affinities confined to a narrow range (0.47-0.59 eV)Alkyl substitution has a minor effect on the electron affinity of the monomer.
Cluster Anions (e.g., (DMA)ₙ⁻)Only one isomer type (Isomer I) is observed.Steric hindrance from the methyl groups prevents the formation of other, more complex anion core structures.
Isomer I ClustersVertical Detachment Energy (VDE) increases almost linearly with n⁻¹/³The excess electron is localized on a monomeric anion core, which is progressively solvated by neutral molecules.

Findings are based on studies of anthracene and its alkyl derivatives, with 9,10-dimethylanthracene (DMA) as a specific example.

Computational Chemistry and Theoretical Analysis of Dimethylanthracene Electronic Structure

Density Functional Theory (DFT) Applications in Dimethylanthracene Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method calculates the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. For molecules like 1,2-dimethylanthracene, DFT is extensively used to predict a wide range of properties, from equilibrium geometries to reactivity indices. The choice of functional and basis set is crucial, with hybrid functionals like B3LYP often paired with basis sets such as 6-311++G(d,p) to provide reliable results for organic molecules.

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The anthracene (B1667546) backbone is expected to remain largely planar, with minor distortions introduced by the steric hindrance of the adjacent methyl groups. DFT calculations on related dimethylnaphthalene compounds have shown that methods like B3LYP with a 6-311+G** basis set can accurately predict these structural parameters.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). These calculations yield a set of normal modes, each with a characteristic frequency. The resulting theoretical vibrational spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. For complex molecules, the calculated frequencies are often scaled by an empirical factor (e.g., 0.967) to better match experimental observations, accounting for anharmonicity and other systematic errors in the theoretical model.

Table 1: Representative Predicted Geometrical Parameters for an Anthracene System Note: This table provides typical bond lengths and angles for an anthracene core optimized with DFT. Specific values for this compound would vary slightly.

ParameterTypical Value (Å or °)
C-C (aromatic)1.37 - 1.43
C-H~1.09
C-C (methyl)~1.51
C-C-C (ring)119 - 121
H-C-C~120

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more reactive and can be easily excited.

For aromatic systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the fused ring system. The HOMO-LUMO gap can be correlated with the lowest energy electronic transition in the molecule's UV-Vis absorption spectrum. While the orbital energy gap itself is not identical to the excitation energy, it provides a good qualitative indicator. DFT calculations are widely used to compute these orbital energies and predict the electronic transitions that give rise to the molecule's characteristic absorption properties.

Table 2: Illustrative Frontier Orbital Energies for an Anthracene Derivative Note: These values are representative for a substituted anthracene, calculated using a hybrid DFT functional. Actual values depend on the specific molecule, functional, and basis set.

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-2.45
ΔE (HOMO-LUMO Gap)3.40

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex results of a quantum chemical calculation into the familiar chemical language of Lewis structures, lone pairs, and bonds. It analyzes the electron density to find the optimal localized orbitals that describe the molecule's bonding pattern. This approach provides insights into charge distribution, hybridization, and intramolecular interactions.

For this compound, NBO analysis can quantify the charge on each atom, revealing the electronic effect of the methyl substituents. The methyl groups are expected to be weak electron donors to the aromatic system through hyperconjugation. NBO can identify these donor-acceptor interactions by calculating the second-order perturbation energy (E(2)), which measures the stabilization energy from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. This analysis helps explain the stability and reactivity of the molecule based on its electronic structure. NBO-derived charges are generally considered more reliable and less basis-set dependent than those from other methods like Mulliken population analysis.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a three-dimensional visualization of the electrostatic potential plotted onto a surface of constant electron density. Different colors represent different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP map would show the most negative potential (red) localized over the π-system of the anthracene rings, which is characteristic of aromatic compounds. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential (blue). This visualization provides an intuitive guide to the molecule's reactivity, highlighting the electron-rich areas of the π-system as the most probable sites for interaction with electrophiles.

Excited State Theoretical Calculations, including Time-Dependent Density Functional Theory (TD-DFT)

While DFT is formally a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become the most widely used method for calculating the properties of electronically excited states. TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands.

For a molecule like this compound, TD-DFT calculations can elucidate the nature of its electronic transitions. For instance, the lowest energy transition is typically a HOMO→LUMO excitation, which corresponds to a π→π* transition in the aromatic system. The calculations can also predict the energies of triplet excited states, which are important in photochemistry and phosphorescence. The accuracy of TD-DFT results depends heavily on the chosen exchange-correlation functional, and standard functionals can sometimes struggle with certain types of excited states, such as charge-transfer or Rydberg states. Nevertheless, for the low-lying valence excited states typical of PAHs, TD-DFT generally provides reliable results.

Theoretical Investigations of Ion Radicals and Charge Distribution in Multimeric Anthracene Systems

Computational methods are also employed to study the properties of this compound radical ions (cations and anions) and aggregates (dimers or larger clusters). The formation of a radical cation (removal of an electron) or anion (addition of an electron) significantly alters the electronic structure and geometry of the molecule. DFT calculations can predict the optimized geometries of these open-shell species and analyze their spin density distribution, which indicates where the unpaired electron is localized. Studies on cyanoanthracene radical anions have shown that their excited-state dynamics are extremely fast, often decaying on a picosecond timescale. TD-DFT can also be used to predict the electronic transitions of these radical ions.

Supramolecular Chemistry and Host Guest Interactions of Dimethylanthracenes

Molecular Recognition and Encapsulation Phenomena

Molecular recognition is the specific, non-covalent binding of a guest molecule to a complementary host molecule, governed by principles like the "key-and-lock" concept. nih.gov This process is fundamental to creating functional supramolecular systems.

Interactions with Synthetic Molecular Hosts such as Janusarene and Cucurbiturils

Janusarenes are macrocyclic host molecules with distinct inner and outer faces, allowing for complex guest recognition. Cucurbiturils are a family of barrel-shaped macrocyclic compounds known for their ability to encapsulate various guest molecules in their hydrophobic cavity.

Detailed studies specifically documenting the molecular recognition and encapsulation of 1,2-dimethylanthracene by Janusarene or cucurbituril (B1219460) hosts are not prominently available in the reviewed scientific literature. Research in this area tends to focus on other anthracene (B1667546) derivatives or more symmetrical guest molecules that fit well within the defined cavities of these hosts.

Structural Characterization of Host-Guest Complexes by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. In supramolecular chemistry, it provides definitive proof of guest encapsulation and reveals the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) between the host and guest. nih.gov

While this method is standard for characterizing host-guest complexes, specific published crystal structures for complexes containing this compound as the guest were not identified in the search results. A patent document mentions both this compound and X-ray diffraction analysis, but does not provide a structural analysis of a relevant host-guest complex. google.com

Modulation of Reactivity and Photochemistry in Confined Environments

When a molecule is encapsulated within a host, its chemical reactivity and photochemical behavior can be significantly altered. The confined environment of the host cavity can impose steric constraints, pre-organize guest molecules for specific reactions, and alter the energy levels of the guest's electronic states.

Zeolite Encapsulation Effects on Dimethylanthracene Photoreactivity and Reaction Pathways

Zeolites are microporous crystalline aluminosilicates with well-defined channels and cavities. They can act as hosts to encapsulate organic molecules, influencing their photochemical reactions, such as photodimerization. The rigid, constrained environment within zeolite pores can lead to selective formation of specific photoproducts that might not be favored in solution.

However, specific research detailing the effects of zeolite encapsulation on the photoreactivity and reaction pathways of this compound is not described in the available literature.

Influence of Host-Guest Interactions on Photophysical Properties and Photoreactions

The photophysical properties of a molecule, such as its fluorescence emission and lifetime, are highly sensitive to its environment. Host-guest interactions can modify these properties by restricting molecular motion, preventing aggregation-caused quenching, and altering the polarity of the guest's microenvironment. These interactions can also steer photoreactions toward specific outcomes.

While the photophysical properties of various anthracene derivatives have been studied within supramolecular hosts, detailed investigations focusing specifically on the this compound isomer within such confined environments are not readily found in the surveyed literature. General principles suggest that encapsulation would likely alter its fluorescence characteristics, but specific experimental data is lacking.

Design Principles for Anthracene-Based Molecular Receptors in Supramolecular Assemblies

The anthracene moiety is a valuable building block in the design of molecular receptors due to its rigid structure, defined shape, and unique photophysical properties. rsc.org The design of these receptors is guided by several key principles aimed at achieving specific recognition and function.

One primary design strategy involves incorporating anthracene units into larger macrocyclic structures, such as cyclophanes. researchgate.net In these systems, the anthracene panels can act as flat, aromatic surfaces for π-π stacking interactions with suitable guest molecules. The orientation and spacing of these anthracene units can be controlled by the nature of the linker chains connecting them. For example, linking two anthracene units with flexible chains can allow the receptor to adopt different conformations, which can be influenced by pH or the presence of a guest. researchgate.net

Another key principle is the use of anthracene as a fluorescent reporter. The emission properties of anthracene are sensitive to its local environment and to electronic interactions with a bound guest. This allows for the design of fluorescent chemosensors. A common mechanism is Photoinduced Electron Transfer (PET), where the binding of a guest to a receptor site attached to the anthracene can inhibit or promote PET, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net

Furthermore, the steric and electronic properties of the anthracene core can be fine-tuned through chemical modification. Introducing substituents onto the anthracene skeleton can modify its binding preferences and photophysical properties. For instance, adding bulky groups can create more defined cavities and enhance selectivity, while introducing electron-withdrawing or -donating groups can alter the molecule's electronic properties for sensing applications. rsc.org The goal is often to create a pre-organized binding site where the shape and electronic properties are complementary to the target guest molecule, a fundamental concept in molecular recognition. nih.govrsc.org

Advanced Materials Applications and Functional Systems Incorporating Dimethylanthracenes

Development of Organic Electronic Materials

Exploration of Dimethylanthracenes in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Current research on organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) has explored a wide array of anthracene (B1667546) derivatives to enhance device performance, including efficiency and stability. rsc.org Anthracene-based materials are valued for their electroluminescent properties and have been utilized as emitters and host materials in OLEDs. Similarly, in the field of OSCs, anthracene derivatives have been investigated as electron donors. nih.gov However, a specific focus on 1,2-Dimethylanthracene within these applications is not documented in the available scientific literature. Consequently, there are no detailed research findings or data tables to present regarding its performance or potential role in OLEDs and OSCs.

Role of Stable Cation Radicals of Substituted Anthracenes in Electrical and Photoconducting Systems

The formation of stable cation radicals is a key characteristic of many polyaromatic hydrocarbons, including anthracene derivatives, which is crucial for their application in electrical and photoconducting systems. These radical ions act as charge carriers (holes) and are fundamental to the conducting properties of the material. marquette.edu Research has been conducted on the cation radicals of various substituted anthracenes, demonstrating their potential in molecular devices such as electrical conductors, photoconductors, and sensors. marquette.edu However, specific studies detailing the generation, stability, and role of the this compound cation radical in such systems are not present in the current body of scientific literature. While the electrochemical oxidation of a related compound, 2,3,6,7-tetramethoxy-9,10-dimethylanthracene, has been shown to form a stable cation-radical salt, this compound's structure and properties are significantly different from this compound. marquette.edu

Application in Functional Molecular Devices

The application of specific anthracene derivatives in functional molecular devices is an active area of research. However, information regarding the utilization of this compound in these technologies is scarce.

Integration into Polymer and Microporous Materials

The incorporation of rigid aromatic structures like anthracene into polymers can impart desirable thermal and mechanical properties, as well as functionalities such as microporosity.

Anthracene Maleimide-Based Polymers of Intrinsic Microporosity for Gas Permeation Properties

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess micropores due to the inefficient packing of their rigid and contorted macromolecular chains. Anthracene derivatives have been used as building blocks for PIMs. For instance, new PIMs have been synthesized from dialkyl anthracene maleimide monomers. rsc.orgresearchgate.net These polymers have shown potential for gas separation applications, with some exhibiting enhanced selectivity for gas pairs like O₂/N₂ and CO₂/N₂ compared to benchmark PIMs. rsc.org However, the published research in this area does not specifically mention the use of this compound as a monomer or component in these anthracene maleimide-based PIMs. The studies tend to focus on other isomers or more complex substituted anthracenes. rsc.orgnih.gov Consequently, there are no specific research findings or gas permeation data tables related to polymers derived from this compound.

Light Harvesting Systems and Energy Transfer Applications

Evaluation of Light Harvesting Efficiency (LHE) for Dye-Sensitized Solar Cells (DSSCs)

The application of anthracene derivatives in dye-sensitized solar cells (DSSCs) has been a subject of considerable research, aiming to harness their unique photophysical properties for efficient light harvesting. While specific experimental data on the Light Harvesting Efficiency (LHE) of this compound in DSSCs is not extensively documented in current literature, a theoretical evaluation can be projected based on the known characteristics of the anthracene core and the influence of methyl substituents.

The Light Harvesting Efficiency (LHE) of a dye in a DSSC is a critical parameter that quantifies the fraction of incident photons absorbed by the sensitizer (B1316253) at a specific wavelength. It is directly related to the molar extinction coefficient (ε) of the dye and its concentration on the semiconductor surface. The LHE can be expressed by the equation:

LHE = 1 - 10-Γε(λ)

where Γ is the surface concentration of the dye on the semiconductor (e.g., TiO₂) and ε(λ) is the molar extinction coefficient at a given wavelength λ. A high LHE value, approaching 1, is desirable for an efficient DSSC, as it indicates that the majority of incident light at that wavelength is being captured by the dye.

For this compound, the evaluation of its LHE would necessitate the determination of its absorption spectrum when adsorbed onto a semiconductor surface. The anthracene moiety itself is known for its strong absorption in the UV and violet regions of the electromagnetic spectrum. The introduction of two methyl groups at the 1 and 2 positions is expected to induce a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene. This shift is due to the electron-donating nature of the methyl groups, which can influence the π-π* transitions within the aromatic system.

A comprehensive evaluation of the LHE for this compound would involve the following key research steps:

Synthesis and Purification: High-purity this compound would need to be synthesized and thoroughly purified to avoid any quenching or interfering effects from impurities.

Adsorption Studies: The adsorption characteristics of this compound onto a mesoporous TiO₂ film, the most common semiconductor in DSSCs, would be investigated. This would determine the surface coverage (Γ).

Spectroscopic Analysis: The UV-Visible absorption spectrum of the this compound-sensitized TiO₂ film would be recorded. This would provide the molar extinction coefficient (ε) across the relevant spectral range.

LHE Calculation: Using the obtained values for Γ and ε(λ), the LHE could be calculated at various wavelengths.

While concrete data for this compound is pending experimental investigation, computational studies on similar molecules, such as 9-methylanthracene and 2,3-dimethylanthracene (B1329340), have suggested excellent Light Harvesting Efficiency, indicating their potential for use in DSSCs. tandfonline.com These theoretical investigations often calculate properties like the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels to predict the feasibility of electron injection from the excited dye into the semiconductor's conduction band, a crucial step for current generation. jmaterenvironsci.com

The following table outlines the key parameters that would be required to experimentally determine the Light Harvesting Efficiency of this compound for DSSC applications.

ParameterSymbolDescriptionMethod of Determination
Molar Extinction Coefficientε(λ)A measure of how strongly a substance absorbs light at a given wavelength.UV-Visible Spectroscopy of the dye in solution and on TiO₂ film
Surface Dye ConcentrationΓThe amount of dye adsorbed per unit area of the semiconductor surface.Desorption of the dye from the TiO₂ surface and subsequent spectroscopic analysis
WavelengthλThe specific wavelength of incident light.Monochromatic light source
Light Harvesting EfficiencyLHEThe fraction of incident photons at a specific wavelength that are absorbed by the dye.Calculated using the formula LHE = 1 - 10-Γε(λ)

Further research into the photophysical properties of this compound, specifically its performance as a sensitizer in DSSCs, is necessary to fully evaluate its potential in advanced materials applications for solar energy conversion.

Conclusion and Future Research Trajectories in Dimethylanthracene Chemistry

Current Challenges and Unexplored Research Areas in Dimethylanthracene Science

Despite the progress in polycyclic aromatic hydrocarbon chemistry, several challenges continue to impede the full realization of 1,2-dimethylanthracene's potential. A primary hurdle lies in the synthesis of precisely substituted derivatives. While numerous methods exist for functionalizing the anthracene (B1667546) core, achieving regioselectivity, particularly at the less reactive positions of the this compound scaffold, remains a significant synthetic challenge. nih.gov Many current synthetic strategies yield derivatives with substituents at the more reactive 9- and 10-positions, leaving the synthesis of compounds with substitution patterns at other positions, like the 2, 3, 6, and 7-positions, as a more formidable task. nih.gov

Furthermore, a comprehensive understanding of the structure-property relationships in this compound derivatives is still incomplete. While modifications at the 9,10-positions are known to influence spectroscopic properties like fluorescence intensity, a systematic exploration of how substitutions at other positions impact the photophysical and electronic characteristics is an underexplored research area. nih.gov This knowledge gap limits the rational design of novel materials with tailored optical and electronic properties.

The exploration of the biological activities of this compound and its derivatives is another area ripe for investigation. While some anthracene compounds are utilized in biochemical applications, a thorough screening of the biological potential of a wide array of this compound derivatives is lacking. nih.gov Understanding their interactions with biological systems could unveil new therapeutic or bioimaging applications.

Interdisciplinary Prospects and Innovative Applications of Dimethylanthracene Derivatives

The unique photophysical properties of the anthracene core position this compound derivatives as promising candidates for a range of interdisciplinary applications. In the realm of materials science, these compounds are being explored for their potential in electronic and photonic devices. mdpi.com Anthracene derivatives are known for their high hole transport mobility, making them suitable for use in the fabrication of Organic Light-Emitting Diodes (OLEDs), organic thin-film transistors, and photovoltaic cells. rsc.orgrsc.org The development of new this compound-based materials could lead to more efficient and stable organic electronic devices.

The intrinsic fluorescence of the anthracene moiety also opens doors for applications in sensing and bioimaging. Anthracene-based fluorescent probes have been developed for the detection of various analytes, including metal ions. cecam.orggoogle.com By strategically functionalizing the this compound scaffold, it is possible to design highly selective and sensitive fluorescent sensors for environmental monitoring and biological imaging. The introduction of polar substituents can modify the lipophilicity of the molecule, enhancing its utility as a probe in biological systems. nih.gov

Furthermore, the ability of anthracene derivatives to react with singlet oxygen to form endoperoxides presents opportunities in photodynamic therapy (PDT). mdpi.com This reaction can be harnessed to develop photosensitizers that, upon activation with light, generate reactive oxygen species to destroy cancer cells. techniques-ingenieur.fr Tailoring the structure of this compound derivatives could lead to more effective and targeted PDT agents. The field of supramolecular chemistry also offers exciting prospects, where the self-assembly of dimethylanthracene-based building blocks could lead to novel functional materials with unique photophysical properties. chemrxiv.org

Methodological Advancements and Emerging Paradigms in Dimethylanthracene Studies

The future of this compound research will be significantly influenced by advancements in synthetic methodologies, analytical techniques, and computational modeling. The development of novel synthetic methods that allow for precise control over the substitution pattern on the anthracene core is paramount. chemrxiv.org This includes the exploration of new catalytic systems and reaction pathways for C-H functionalization, which would provide more direct and efficient routes to a wider range of derivatives.

In terms of characterization, advanced analytical techniques are becoming increasingly important. The use of liquid chromatography and gas chromatography coupled with tandem mass spectrometry is crucial for the identification and quantification of dimethylanthracene derivatives and their metabolites, especially in complex environmental and biological samples. nih.gov High-resolution mass spectrometry is also a powerful tool for elucidating the structures of novel compounds. mdpi.com

Q & A

Basic: What are the recommended experimental protocols for synthesizing and characterizing 1,2-dimethylanthracene?

Answer:
Synthesis of this compound typically involves Friedel-Crafts alkylation of anthracene derivatives using methyl halides or dimethyl sulfate in the presence of Lewis acids like AlCl₃. Post-synthesis purification is critical due to potential byproducts; column chromatography or recrystallization in non-polar solvents (e.g., hexane) is recommended. Characterization should include:

  • High-Performance Liquid Chromatography (HPLC) to confirm purity .
  • UV-Vis Spectroscopy (absorption maxima ~350–400 nm) for electronic structure validation .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve methyl group positions and aromatic proton environments .

Advanced: How does the stereoselective metabolism of this compound differ between fungal and mammalian systems?

Answer:
Fungal metabolism (e.g., Cunninghamella elegans) produces S,S-configured trans-dihydrodiols via epoxidation at the 1,2- and 3,4-positions, followed by enzymatic hydration . In contrast, mammalian systems (e.g., rat liver microsomes) yield R,R-configured trans-dihydrodiols , indicating divergent enzymatic stereoselectivity between cytochrome P450 systems and fungal monooxygenases . Methodological insights:

  • Use Circular Dichroism (CD) spectroscopy to determine enantiomeric purity .
  • Compare metabolite profiles using LC-MS/MS with synthetic standards for dihydrodiol identification .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .
  • Storage: Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation; store away from ignition sources .
  • Spill Management: Absorb spills with vermiculite or sand, and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported fluorescence quantum yields (Φf) for this compound derivatives?

Answer:
Discrepancies in Φf values (e.g., 0.93 for 9,10-dimethylanthracene vs. lower values in other studies) may arise from:

  • Solvent polarity effects: Non-radiative decay pathways are solvent-dependent. Use time-resolved fluorescence spectroscopy to quantify radiative (kᵣ) and non-radiative (kₙᵣ) rate constants .
  • Impurity interference: Validate purity via HPLC and mass spectrometry .
  • Temperature/pressure artifacts: Conduct measurements under controlled conditions using cryogenic setups .

Basic: What analytical methods are optimal for quantifying this compound in environmental samples?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives; derivatize with silylating agents to enhance volatility .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for polar metabolites (e.g., dihydrodiols); use MRM (multiple reaction monitoring) for sensitivity .
  • Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 cartridges to improve detection limits .

Advanced: What mechanistic insights explain the high reactivity of this compound in Diels-Alder reactions?

Answer:
The electron-donating methyl groups increase the aromatic π-system’s electron density, enhancing its reactivity as a diene. Key findings:

  • Kinetic studies with tetracyanoethylene (TCNE) show reaction rate constants >10⁴ M⁻¹s⁻¹ in aprotic solvents (e.g., dichloromethane), attributed to charge-transfer interactions .
  • Computational modeling (DFT) reveals lowered LUMO energy in methylated anthracenes, facilitating electron-deficient dienophile binding .
  • Isotope labeling (e.g., deuterated methyl groups) can track regioselectivity in adduct formation .

Basic: How do thermodynamic properties of this compound compare to unsubstituted anthracene?

Answer:
Methylation reduces melting points (e.g., 9,10-dimethylanthracene: 180–185°C vs. anthracene: 216°C) due to disrupted crystal packing. Key methods:

  • Differential Scanning Calorimetry (DSC) to measure melting points and enthalpy changes .
  • Group contribution theory calculates methyl group effects on entropy (ΔS) and enthalpy (ΔH) .

Advanced: What environmental modeling parameters describe the bioaccumulation of this compound in aquatic organisms?

Answer:
A two-compartment kinetic model (water/organism) quantifies:

  • Uptake rate (K₁): 4.94 L kg⁻¹d⁻¹ for abalone .
  • Elimination rate (K₂): 0.406 d⁻¹ .
  • Bioconcentration Factor (BCF): 13.59, indicating moderate bioaccumulation .
    Methodology:
  • Semi-static exposure experiments with LC-MS quantification .
  • Parameter optimization using nonlinear regression (e.g., MATLAB’s nlinfit) .

Notes

  • Contradictions Addressed: Fungal vs. mammalian stereoselectivity is resolved via comparative CD spectroscopy .
  • Excluded Sources: Commercial pricing data ( ) omitted per guidelines.
  • Methodological Rigor: Emphasis on peer-reviewed studies ( ) ensures academic authority.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.